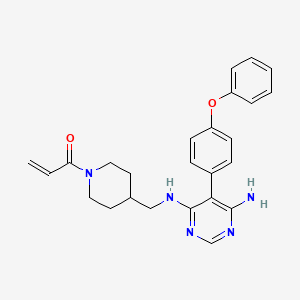
Evobrutinib
Descripción general
Descripción
Evobrutinib is a highly selective, covalent inhibitor of Bruton’s tyrosine kinase. It is primarily being investigated for its potential in treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus . Bruton’s tyrosine kinase plays a crucial role in B-cell receptor signaling, making it a promising target for therapeutic intervention in diseases driven by B-cell activity .
Aplicaciones Científicas De Investigación
Evobrutinib has several scientific research applications:
Mecanismo De Acción
Evobrutinib exerts its effects by covalently binding to Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition prevents the activation and function of B-cells, which are crucial for the progression of autoimmune diseases . By blocking Bruton’s tyrosine kinase, this compound reduces the inflammatory response and limits tissue damage in diseases such as multiple sclerosis .
Safety and Hazards
The U.S. Food and Drug Administration (FDA) has placed a partial clinical hold on the initiation of new patients on evobrutinib and patients with less than 70 days exposure to study medication in the U.S . The FDA action was based on their assessment of two recently reported cases of laboratory values suggestive of drug-induced liver injury that have been identified during the Phase III studies .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of evobrutinib involves several key steps:
Reaction of 5,6-dichloropyrimidin-4-amine with N-Boc piperidine: This reaction produces an intermediate compound.
Suzuki coupling: The intermediate undergoes Suzuki coupling with (4-phenoxyphenyl)boronic acid, catalyzed by palladium acetate, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Evobrutinib undergoes several types of chemical reactions, including:
Substitution: The synthesis of this compound itself involves substitution reactions, particularly during the Suzuki coupling step.
Common Reagents and Conditions
Palladium acetate: Used as a catalyst in the Suzuki coupling reaction.
Cytochrome P450 enzymes: Involved in the oxidation of this compound to its major metabolite.
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used primarily for treating B-cell malignancies.
Tolebrutinib: A Bruton’s tyrosine kinase inhibitor with similar applications in autoimmune diseases.
Fenebrutinib: A reversible Bruton’s tyrosine kinase inhibitor also being investigated for autoimmune diseases.
Uniqueness of Evobrutinib
This compound is unique due to its high selectivity and covalent binding mechanism, which ensures prolonged inhibition of Bruton’s tyrosine kinase . This selectivity reduces the potential for off-target effects, making it a promising candidate for treating autoimmune diseases .
Propiedades
IUPAC Name |
1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIWHXQETADMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415823-73-2 | |
| Record name | Evobrutinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415823732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evobrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Evobrutinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA45457L1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Q & A
A: Evobrutinib is a highly selective, covalent inhibitor of Bruton’s tyrosine kinase (BTK) [, , , , , ]. It binds irreversibly to a cysteine residue within the active site of BTK [, , , ]. By inhibiting BTK, this compound disrupts downstream signaling pathways crucial for B cell receptor (BCR) and Fc receptor signaling, ultimately suppressing the activation and function of B cells and innate immune cells like monocytes and basophils [, , , , ]. This makes this compound a promising therapeutic agent for treating B cell-driven autoimmune disorders like multiple sclerosis [, ].
ANone: While the provided research articles extensively discuss the pharmacological properties of this compound, they do not provide detailed spectroscopic data or its molecular formula and weight. You may find this information in resources like PubChem or DrugBank.
ANone: The provided research primarily focuses on the biological activity and pharmacological properties of this compound. Information on material compatibility and stability under various conditions is not covered in these papers.
ANone: this compound is an enzyme inhibitor and does not possess catalytic properties itself. Therefore, the research papers do not discuss any catalytic applications of the compound.
A: Yes, computational methods have been employed to study this compound. Specifically, population pharmacokinetic (PK)/pharmacodynamic (PD) modeling was utilized to analyze data from clinical trials, establish exposure-response relationships, and simulate PK/PD profiles under different dosing regimens [, ].
ANone: The provided research focuses on the pharmaceutical properties and clinical applications of this compound. It does not cover aspects related to its environmental impact or degradation pathways. Further research would be needed to address these environmental considerations.
A: this compound displays rapid absorption after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 0.5 hours []. It has a short half-life of ~2 hours and demonstrates dose-proportional pharmacokinetics [, ]. This compound undergoes extensive metabolism, with one major metabolite, M463-2 (MSC2430422), identified in human plasma [, ]. This metabolite is primarily the (S)-enantiomer of a dihydro-diol formed through a two-step process involving CYP-mediated oxidation to an epoxide intermediate, followed by hydrolysis by epoxide hydrolases []. This compound is primarily eliminated in feces (71%) and to a lesser extent in urine (20.6%) []. The majority of the drug-related radioactivity is excreted within 72 hours post-administration []. Food intake has been shown to increase the bioavailability of this compound by 49% []. No significant differences in PK parameters were observed between Japanese and non-Japanese participants in clinical trials [].
A: this compound exhibits robust efficacy in preclinical models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), demonstrating significant reductions in disease severity and histological damage []. In mouse models of SLE, this compound effectively inhibited B cell activation, lowered autoantibody production, decreased plasma cell numbers, and normalized B and T cell subsets []. Importantly, even in an RA model where this compound did not reduce autoantibodies, it still achieved therapeutic efficacy []. This suggests that its mechanism of action extends beyond solely targeting B cells and likely involves modulating innate immune cell function as well [, ].
A: Preclinical studies and clinical trials indicate that this compound is generally well-tolerated [, , ]. The most frequently reported adverse events were generally mild and included transient elevations in liver aminotransferase values, headache, and gastrointestinal symptoms [, , , ].
ANone: The provided research does not delve into specific drug delivery and targeting strategies for this compound.
A: While the research doesn't directly identify specific biomarkers for this compound efficacy, it does point to several potential candidates. The study highlights the correlation between BTK activity and CXCR3 expression in B cells from MS patients who responded well to natalizumab (anti-VLA-4 antibody) treatment []. This suggests that CXCR3 expression on B cells could serve as a potential biomarker for identifying patients who might benefit from this compound therapy. Additionally, the research demonstrates that this compound treatment leads to a reduction in serum neurofilament light chain levels in MS patients, bringing them closer to those observed in a non-MS population []. This suggests that neurofilament light chain levels could be explored as a potential pharmacodynamic marker for monitoring treatment response to this compound in MS.
A: Several analytical methods have been used in the research and development of this compound. Liquid chromatography combined with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been employed to simultaneously determine the concentrations of this compound and its metabolite this compound-diol in dog plasma []. This method enables sensitive and accurate quantification of both compounds in biological samples, facilitating pharmacokinetic studies in preclinical models.
A: A significant milestone in this compound research was the completion of a phase 2 clinical trial (NCT02975349) in patients with relapsing multiple sclerosis. The trial successfully met its primary endpoint, demonstrating a significant reduction in the cumulative number of gadolinium-enhancing lesions in patients treated with this compound compared to placebo [, ]. This milestone provided crucial evidence of this compound's efficacy in a chronic autoimmune disease setting, paving the way for larger phase 3 clinical trials.
A: While the provided research primarily focuses on the development of this compound as a therapeutic agent for autoimmune diseases, its mechanism of action involving BTK inhibition has sparked interest in other fields as well. For instance, researchers are exploring the potential of BTK inhibitors like this compound in treating certain types of cancer, particularly B-cell malignancies, where BTK plays a role in cell survival and proliferation []. This highlights the potential for cross-disciplinary applications of this compound research, expanding its therapeutic reach beyond autoimmune disorders.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


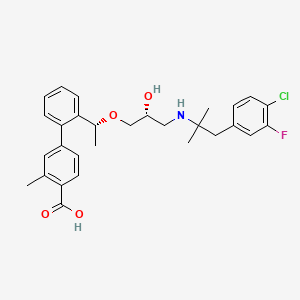

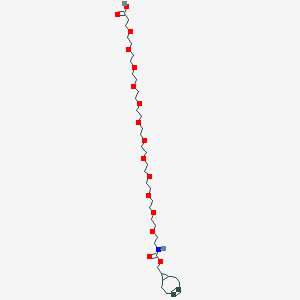


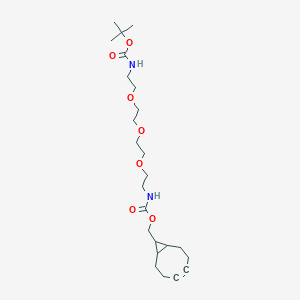

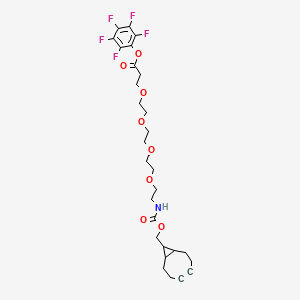
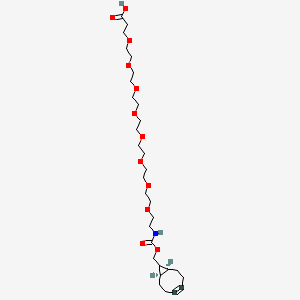
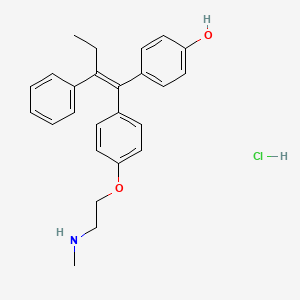

![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)
